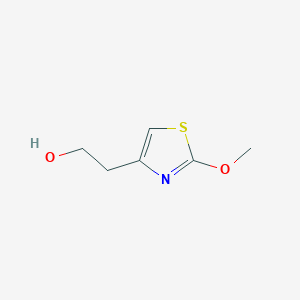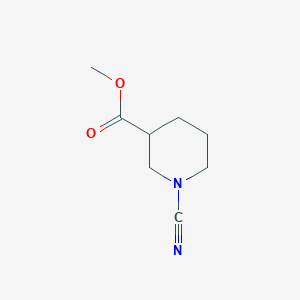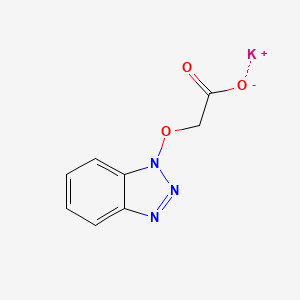
5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic organic compound that features an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydroxylamine derivatives with carboxylic acids or their derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as sulfuric acid or other strong acids are often employed to facilitate the reaction. The process parameters, including temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the oxadiazole ring, such as carboxylic acids, aldehydes, and substituted oxadiazoles.
Scientific Research Applications
Chemistry: In chemistry, 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: The compound has potential applications in biology, particularly in the development of bioactive molecules. Its derivatives have been studied for their antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They have shown promise in the treatment of various diseases due to their ability to interact with biological targets.
Industry: Industrially, this compound is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, known for its applications in biomass conversion and as a platform chemical.
5-(Hydroxymethyl)-2-furaldehyde: Similar in structure but differs in the functional groups attached to the furan ring.
Uniqueness: 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its oxadiazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C4H4N2O4 |
|---|---|
Molecular Weight |
144.09 g/mol |
IUPAC Name |
5-(hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C4H4N2O4/c7-1-2-5-3(4(8)9)6-10-2/h7H,1H2,(H,8,9) |
InChI Key |
AHJUSIDSOJSPRT-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=NO1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13070205.png)
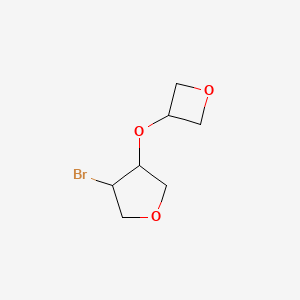
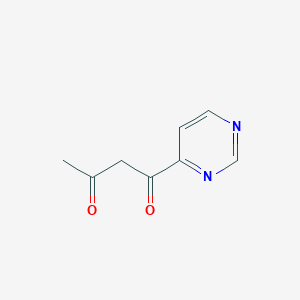


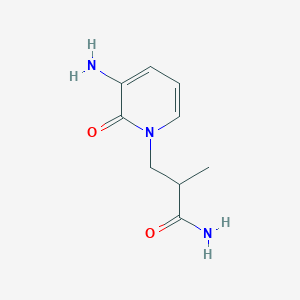

![1-[5-(4-Bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13070250.png)
